molecular formula C15H12N4O2S B11992631 S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate

S-(1-phenyl-1H-tetrazol-5-yl) 4-methoxybenzothioate

Cat. No.: B11992631
M. Wt: 312.3 g/mol
InChI Key: DFEQWJSSNUQYAJ-UHFFFAOYSA-N
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Description

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate is a chemical compound with the molecular formula C15H12N4O2S It is characterized by the presence of a phenyl group, a tetraazole ring, and a methoxybenzenecarbothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate typically involves the reaction of 4-methoxybenzenecarbothioic acid with 1-phenyl-1H-tetraazole. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl or methoxybenzenecarbothioate moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • S-(1-phenyl-1H-tetraazol-5-yl) 3-methoxybenzenecarbothioate
  • S-(1-phenyl-1H-tetraazol-5-yl) 3-methylbenzenecarbothioate

Uniqueness

S-(1-phenyl-1H-tetraazol-5-yl) 4-methoxybenzenecarbothioate is unique due to the presence of the 4-methoxy group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interactions with molecular targets and its overall efficacy in various applications.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

S-(1-phenyltetrazol-5-yl) 4-methoxybenzenecarbothioate

InChI

InChI=1S/C15H12N4O2S/c1-21-13-9-7-11(8-10-13)14(20)22-15-16-17-18-19(15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

DFEQWJSSNUQYAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)SC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

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